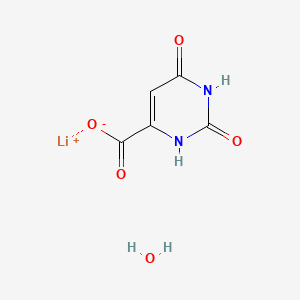

Orotic acid lithium salt monohydrate

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C5H5LiN2O5 |

|---|---|

Peso molecular |

180.1 g/mol |

Nombre IUPAC |

lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |

InChI |

InChI=1S/C5H4N2O4.Li.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;;/h1H,(H,9,10)(H2,6,7,8,11);;1H2/q;+1;/p-1 |

Clave InChI |

OZCFLLGHXKDGIL-UHFFFAOYSA-M |

SMILES canónico |

[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-].O |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Characterization in Research Settings

Established Synthetic Pathways for Orotic Acid Lithium Salt Monohydrate

The synthesis of orotic acid lithium salt monohydrate is typically achieved through a direct acid-base neutralization reaction, with variations in protocols aimed at optimizing yield and purity. The foundational components for this synthesis are orotic acid and a suitable lithium base, most commonly lithium hydroxide (B78521).

The preparation of lithium orotate (B1227488) monohydrate from orotic acid and lithium hydroxide is a straightforward and widely adopted method in research settings. scispace.combiorxiv.org A common protocol involves the neutralization of orotic acid with lithium hydroxide in an aqueous solution. scispace.com

In a representative synthesis, lithium hydroxide is first dissolved in water and heated to approximately 70°C. rsc.org Orotic acid is then slowly added to the heated basic solution in a 1:1 molar ratio. biorxiv.orgrsc.org The resulting clear solution is heated to around 90°C and stirred for a period, typically 30 minutes, before being cooled to induce crystallization. rsc.org The product, a white microcrystalline material, is then isolated by filtration and dried. rsc.org This method reliably yields lithium orotate monohydrate, with purity confirmed through various analytical techniques such as Powder X-ray Diffraction (PXRD), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

The synthesis of the orotic acid precursor itself can be accomplished through several pathways, one of which involves the reaction of maleyl urea (B33335) (also known as maleuric acid or maleic acid monoureide) with bromine. google.comresearchgate.net This process consists of the bromination of the maleic acid derivative, followed by an alkaline treatment of the resulting intermediate bromide to facilitate cyclization and form the pyrimidine (B1678525) ring of orotic acid. researchgate.net

One synthetic approach involves reacting maleyl urea and bromine, where the bromine is generated in situ from the reaction of sodium bromide and hydrogen peroxide. google.com In this method, maleyl urea, sodium bromide, and water are mixed and cooled before hydrogen peroxide is slowly added, keeping the temperature below 20°C. google.com After the reaction is complete, a strong base like sodium hydroxide is added, and the mixture is heated to 62-64°C. google.com Subsequent acidification with concentrated hydrochloric acid leads to the precipitation of orotic acid. google.com This in situ generation of bromine is considered a more moderate and uniform reaction method, potentially improving yield and product quality. google.com

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of Orotic Acid Lithium Salt Monohydrate

The precise three-dimensional structure and bonding characteristics of orotic acid lithium salt monohydrate have been thoroughly investigated using advanced analytical techniques. rsc.orgrsc.org A combination of solid-state NMR spectroscopy and single-crystal X-ray diffraction has been particularly valuable for characterizing the compound's structure, including the role of the water molecule. rsc.orgrsc.org These methods provide unambiguous determination of the atomic arrangement within the crystal lattice. rigaku.com

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of compounds like lithium orotate monohydrate. rigaku.com The structure of this compound has been analyzed at both room temperature and at a low temperature of 110 K. researchgate.netiucr.org The low-temperature analysis provides enhanced precision by reducing thermal vibrations of the atoms, allowing for the accurate location of all atoms, including hydrogen atoms, which was not possible in the initial room-temperature study. iucr.orgresearchgate.net

Both room temperature and low-temperature X-ray diffraction studies have consistently determined that orotic acid lithium salt monohydrate crystallizes in the triclinic space group P-1. scispace.comresearchgate.net The low-temperature data provides a more precise determination of the unit cell parameters.

Table 1: Crystal Data and Structure Refinement for Orotic Acid Lithium Salt Monohydrate at 110 K

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₅LiN₂O₅ |

| Formula weight | 180.05 |

| Temperature | 110(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 6.4713 (5) Åb = 6.7861 (6) Åc = 7.7850 (7) Åα = 100.913 (3)°β = 101.408 (3)°γ = 99.412 (3)° |

| Volume | 319.43 (5) ų |

| Z (molecules per unit cell) | 2 |

Data sourced from Lutz, M. (2001). iucr.org

The single-crystal X-ray diffraction studies reveal that the lithium ion (Li⁺) exists in a tetrahedral coordination environment, bonded to four oxygen atoms. scispace.comrsc.orgiucr.org This coordination sphere is comprised of oxygen atoms from three different orotate anions and one water molecule. scispace.com Specifically, the lithium center is bonded to one oxygen atom from a carboxylate group, two carbonyl oxygen atoms from adjacent orotate molecules, and the oxygen atom of the water molecule. scispace.comiucr.org This arrangement creates a two-dimensional layered structure within the crystal. iucr.org The low-temperature study allowed for the precise measurement of the Li-O bond lengths. iucr.org

Table 2: Selected Bond Lengths for the Lithium Ion Coordination Sphere

| Bond | Length (Å) |

|---|---|

| Li—O (carboxylate) | 1.881 (3) |

| Li—O (carbonyl 1) | 1.892 (3) |

| Li—O (carbonyl 2) | 1.950 (3) |

| Li—O (water) | 1.973 (4) |

Data sourced from Lutz, M. (2001). iucr.org

Single-Crystal X-ray Diffraction Studies (Room and Low Temperature)

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of orotic acid lithium salt monohydrate is significantly defined by an extensive network of intermolecular interactions, primarily hydrogen bonds. These interactions play a crucial role in the stability and arrangement of the molecules in the solid state. The water molecule is integral to this network, coordinating directly with the lithium ion. researchgate.net

The hydrogen-bonding pattern involves the carboxylate group, the pyrimidine ring's nitrogen atoms, and the water of hydration. The N-H groups of the orotate molecule act as hydrogen bond donors, while the oxygen atoms of the carboxylate group and the water molecule serve as acceptors. Similarly, the water molecule's hydrogen atoms form bonds with the oxygen atoms of the orotate's carboxylate group. This intricate network of hydrogen bonds creates a stable, three-dimensional supramolecular architecture. The precise description of this hydrogen-bonding pattern and the coordination of the water molecule to the lithium center has been made possible through detailed crystallographic analysis. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials like orotic acid lithium salt monohydrate. westlake.edu.cn It provides detailed, atom-specific information about the local chemical environment, internuclear distances, and molecular mobility. For hydrated compounds, ssNMR, particularly when combined with computational methods like first-principles DFT GIPAW (gauge-including projector augmented wave) calculations, serves as a valuable tool in what is known as NMR crystallography. rsc.orgrsc.org This combined approach has proven effective in characterizing the rigid structure of lithium orotate monohydrate, where the water molecules are tightly bound within the crystal lattice. rsc.orgrsc.org

Proton (¹H) Magic Angle Spinning (MAS) NMR Experiments

Proton (¹H) Magic Angle Spinning (MAS) NMR experiments are particularly sensitive to hydrogen bonding and the local environment of protons within a crystal structure. For orotic acid lithium salt monohydrate, high-resolution ¹H MAS NMR spectra allow for the differentiation of the distinct proton environments: the two N-H protons of the pyrimidine ring, the C-H proton, and the protons of the water molecule. rsc.orgrsc.org

Two-dimensional ¹H Double-Quantum (DQ) MAS experiments further reveal spatial proximities between protons. In the spectrum of lithium orotate monohydrate, cross-peaks indicate close contacts between various protons, including NH-NH, NH-CH, NH-H₂O, and CH-H₂O. researchgate.net These correlations provide direct evidence of the hydrogen-bonding network and the packing of the molecules in the solid state. For instance, the observation of correlations between the NH protons and the water protons confirms their spatial proximity, a key feature of the crystal structure. researchgate.net

| Proton Site | Experimental ¹H Chemical Shift (ppm) | GIPAW Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| NH(1) | ~11.5 | 11.5 |

| NH(2) | ~10.8-11.2 | 11.2 |

| CH | ~5.7 | 5.7 |

| H₂O | ~5.0 | 5.0 |

Note: Experimental values are approximate based on spectral data. Calculated values are from GIPAW DFT computations. researchgate.net

Carbon-13 (¹³C) Cross-Polarization (CP) MAS NMR

Carbon-13 (¹³C) Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is used to obtain high-resolution spectra of carbon atoms in the solid state. nih.gov This technique enhances the signal of the low-abundance ¹³C nucleus by transferring magnetization from the abundant proton spins. mdpi.com For orotic acid lithium salt monohydrate, the ¹³C CP/MAS spectrum displays distinct resonances for each unique carbon atom in the orotate molecule. rsc.org The chemical shifts of these carbons are sensitive to their local electronic environment, providing confirmation of the molecular structure. The positions of the carboxylate carbon, the carbonyl carbons, and the carbons of the pyrimidine ring can be unambiguously assigned. rsc.org

| Carbon Site | Experimental ¹³C Chemical Shift (ppm) |

|---|---|

| COO⁻ | ~168 |

| C=O (Position 2) | ~165 |

| C=O (Position 4) | ~152 |

| C=CH | ~145 |

| CH | ~100 |

Note: Chemical shifts are approximate values derived from published spectra. rsc.org

Lithium-7 (⁷Li) MAS Solid-State NMR

Lithium-7 (⁷Li) is a quadrupolar nucleus (spin I = 3/2) with high natural abundance, making it an excellent probe for its local environment in solid-state NMR. ualberta.ca In the ⁷Li MAS NMR spectrum of orotic acid lithium salt monohydrate, a single, strong resonance is observed at an isotropic chemical shift of approximately 0.3 ppm (referenced to a 1 M LiCl solution). rsc.org The presence of a single peak is consistent with the crystal structure, which indicates that there is only one unique lithium site in the asymmetric unit. rsc.org This finding confirms the structural homogeneity of the lithium ion's coordination environment within the crystalline lattice.

Heteronuclear Correlation (HETCOR) and Spin-Diffusion NMR for Structural Insights

Two-dimensional Heteronuclear Correlation (HETCOR) experiments are essential for establishing through-space connectivity between different types of nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. researchgate.net These experiments rely on the transfer of magnetization between dipolar-coupled nuclei, providing information on which atoms are in close spatial proximity. chemrxiv.org

For orotic acid lithium salt monohydrate, ¹H-¹³C HETCOR spectra reveal correlations between specific protons and their directly bonded or nearby carbon atoms. rsc.org For example, a cross-peak between the C-H proton signal and the corresponding carbon signal confirms their direct bond. Similarly, correlations can be observed between the N-H protons and adjacent carbons in the pyrimidine ring. These experiments are crucial for the definitive assignment of resonances in both the ¹H and ¹³C spectra and provide constraints that help to validate the crystal structure. researchgate.netrsc.org

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Pyrimidine Ring Characterization

Nitrogen NMR is a highly specific tool for investigating the electronic structure of the nitrogen atoms within the pyrimidine ring of the orotate moiety. mdpi.com While the ¹⁴N nucleus is abundant, its large quadrupole moment often leads to very broad lines. Therefore, ¹⁵N NMR, often performed on isotopically enriched samples, is typically preferred for high-resolution studies. nih.gov

In the case of orotic acid lithium salt monohydrate, ¹H-¹⁵N CP MAS and ¹⁴N-¹H Heteronuclear Multiple Quantum Coherence (HMQC) experiments have been successfully applied. rsc.org These 2D experiments correlate the nitrogen signals with those of nearby protons (specifically, the N-H protons). The ¹⁵N chemical shifts are highly sensitive to the local chemical environment, including the effects of hydrogen bonding and coordination to the lithium ion. The experimental data, when compared with GIPAW calculations, provide a detailed characterization of the pyrimidine ring's electronic structure. rsc.org

| Nitrogen Site | GIPAW Calculated ¹⁵N Chemical Shift (ppm) |

|---|---|

| N(1) | ~145 |

| N(2) | ~120 |

Note: Values are approximate based on published calculated stick spectra. rsc.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the characterization of orotic acid lithium salt monohydrate. These methods probe the vibrational modes of the molecule, providing a unique fingerprint based on its functional groups and crystal structure. nih.gov While detailed spectral assignments for lithium orotate monohydrate are not extensively published, analysis can be inferred from the known characteristic frequencies of its constituent parts: the orotate anion and the water of hydration. rsc.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups, making it well-suited for identifying the key vibrational modes in lithium orotate monohydrate. The spectrum is typically dominated by absorptions from the carboxylate group (COO⁻), the amide functionalities (C=O), N-H bonds within the pyrimidine ring, and the O-H vibrations of the water molecule. vscht.czlsu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, as it detects vibrations that involve a change in the molecule's polarizability. This technique is effective for observing vibrations of non-polar bonds and symmetric stretching modes. For lithium orotate monohydrate, Raman spectra would help characterize the C=C bond of the pyrimidine ring and symmetric vibrations of the carboxylate group. nih.govarxiv.org Isotopic substitution studies on similar compounds, such as lithium hydroxide monohydrate, have demonstrated how Raman spectroscopy can discern subtle shifts due to changes in atomic mass (e.g., ⁶Li vs. ⁷Li), which can aid in assigning lattice modes involving the lithium cation. nih.govresearchgate.net

The table below summarizes the expected primary vibrational modes and their approximate spectral regions.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| H₂O (water of hydration) | O-H Stretching | 3500 - 3200 | IR, Raman |

| H₂O (water of hydration) | H-O-H Bending | ~1650 | IR |

| Amide (in ring) | C=O Stretching | 1750 - 1650 | IR (strong) |

| Carboxylate | C=O Asymmetric Stretching | 1610 - 1550 | IR (strong) |

| Carboxylate | C=O Symmetric Stretching | 1420 - 1380 | IR, Raman |

| Pyrimidine Ring | N-H Stretching | 3200 - 3000 | IR |

| Pyrimidine Ring | C=C Stretching | 1600 - 1475 | Raman (strong) |

| Pyrimidine Ring | N-H Bending | ~1550 | IR |

| Lithium-Oxygen Coordination | Li-O Lattice Modes | < 600 | IR, Raman (low-freq) |

This table is generated based on established principles of vibrational spectroscopy. Precise peak positions for Orotic acid lithium salt monohydrate require specific experimental data.

Combined NMR Crystallography and X-ray Diffraction Approaches

The precise three-dimensional structure of orotic acid lithium salt monohydrate has been elucidated through the powerful combination of single-crystal X-ray diffraction (XRD) and NMR crystallography. rsc.org While the initial crystal structure was determined by XRD several decades ago, a low-temperature (110 K) redetermination allowed for the precise location of all hydrogen atoms, providing a complete description of the hydrogen-bonding network and the coordination environment of the lithium ion. researchgate.netresearchgate.net

X-ray Diffraction (XRD): Single-crystal XRD analysis reveals that lithium orotate monohydrate crystallizes in the P-1 space group. researchgate.net The structure consists of planar layers formed through strong N–H⋯O and O–H⋯O hydrogen bonds between adjacent orotate anions and water molecules. rsc.org The lithium ion is directly coordinated to the carboxylate group of the orotate anion, forming a contact ion pair. researchgate.net This is distinct from other salts like magnesium orotate, where the cation is separated from the anion by a shell of water molecules. rsc.orgresearchgate.net

NMR Crystallography: NMR crystallography, which combines solid-state NMR spectroscopy with first-principles DFT GIPAW (gauge-including projector augmented wave) calculations, offers a deeper insight that complements the static picture from XRD. rsc.orgresearchgate.net For lithium orotate monohydrate, a rigid system with tightly bound water, this approach has been successfully applied. rsc.orgrsc.org High-speed ¹H magic angle spinning (MAS) NMR experiments are particularly valuable for characterizing the proton environments and intermolecular proximities. researchgate.net For instance, ¹H(DQ)-¹H(SQ) NMR spectra reveal close spatial relationships between the NH protons of the orotate ring and the protons of the water molecule. researchgate.net The combination of experimental NMR data with calculated chemical shifts allows for unambiguous assignment of resonances and a detailed understanding of the structure in its solid state. rsc.org

This dual approach confirms the integrity of the crystal structure and provides a comprehensive view of the bonding interactions that govern the material's properties.

Purity Assessment and Hydration/Dehydration Behavior for Research Applications

Ensuring the purity and understanding the hydration characteristics of orotic acid lithium salt monohydrate are critical for its application in research settings. A combination of thermal and diffraction techniques is employed to verify phase purity, identify different hydrate (B1144303) forms, and assess crystal stability. rsc.orgrsc.org

Thermogravimetric Analysis (TGA) of Hydrate Forms

Thermogravimetric analysis (TGA) is a key technique for studying the thermal stability and hydration/dehydration behavior of the compound. improvedpharma.comnetzsch.com TGA measures the change in mass of a sample as a function of temperature. improvedpharma.com For a hydrated salt like lithium orotate monohydrate, this technique precisely quantifies the water content.

In a typical TGA experiment, the sample is heated at a controlled rate in an inert atmosphere. The resulting curve for the monohydrate form would show a distinct mass loss step corresponding to the removal of one mole of water per mole of the salt. This dehydration event provides quantitative confirmation of the material's hydration state. Research has also utilized TGA to investigate changes in hydration; for example, TGA analysis revealed that a vacuum-dried sample of magnesium orotate, a related compound, corresponded to a dihydrate form. rsc.org TGA is thus essential for confirming the stoichiometry of the hydrate and studying its transformation to anhydrous or other hydrated forms. rsc.orgrsc.org

| Analysis Parameter | Description | Typical Finding for a Monohydrate |

| Technique | Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. |

| Purpose | Quantify water content, study dehydration. | A single mass loss step is observed. |

| Mass Loss | Theoretical % H₂O in C₅H₃LiN₂O₄·H₂O | Corresponds to the loss of one water molecule (~10% by mass). |

| Temperature Range | Dehydration Temperature | The specific temperature range depends on heating rate and atmosphere. |

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism

Powder X-ray diffraction (PXRD) is an indispensable tool for confirming the phase purity of bulk samples of orotic acid lithium salt monohydrate. ncl.ac.ukmdpi.com The technique generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline solid. researchgate.net

For routine characterization, the experimental PXRD pattern of a synthesized batch is compared to a reference pattern simulated from the known single-crystal structure. rsc.org A perfect match between the peak positions and relative intensities confirms that the bulk material consists of the correct crystalline phase and is free from crystalline impurities, such as unreacted starting materials or different polymorphic or hydrate forms. rsc.orgncl.ac.uk Studies have used PXRD to verify the successful synthesis of lithium orotate and to detect small amounts of remaining starting material in the product. rsc.org Furthermore, PXRD is crucial for studying structural changes that occur upon dehydration or rehydration, as any alteration in the crystal lattice or hydration state will result in a measurably different diffraction pattern. rsc.orgrsc.org

Moisture Sorption/Desorption Studies for Crystal Stability

Understanding the interaction of orotic acid lithium salt monohydrate with ambient moisture is crucial for determining its storage requirements and handling procedures. While formal moisture sorption/desorption isotherm studies—which quantify the amount of water absorbed by a material at different relative humidity (RH) levels—are not widely reported for this specific compound, related experiments provide insight into its crystal stability.

Studies on similar hygroscopic lithium salts like lithium chloride and lithium bromide show they are highly susceptible to moisture-induced phase transformations. rsc.orgcip.com.cn Research on the orotate salt family has involved storing samples under ambient conditions and re-analyzing them by PXRD. rsc.org Such experiments revealed that after vacuum drying, exposure to atmospheric moisture can induce changes in the crystal structure over time. rsc.org For example, in a study on magnesium orotate octahydrate, PXRD analysis after 140 days of storage under ambient conditions showed changes in the diffraction pattern, indicating a structural transformation due to interaction with water in the air. rsc.org These findings underscore the importance of controlling the humidity environment to maintain the structural integrity of the monohydrate crystal form.

Molecular and Cellular Mechanisms of Action of Orotic Acid Lithium Salt Monohydrate

Interactions with Pyrimidine (B1678525) Metabolism Pathways

Orotic acid is a key intermediate in the synthesis of pyrimidine nucleotides. researchgate.netnih.gov Pyrimidines are essential building blocks for DNA and RNA. mhmedical.com The body can produce pyrimidines through two main pathways: the de novo synthesis pathway, which builds them from simpler molecules, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides. mhmedical.commsdmanuals.com

The de novo synthesis of pyrimidines is a fundamental cellular process that begins with simple precursors like glutamine and carbon dioxide. pixorize.com This multi-step pathway ultimately leads to the formation of uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide. pixorize.comontosight.ai Orotic acid is a critical intermediate in this pathway. researchgate.netontosight.ai

The process involves the conversion of dihydroorotate (B8406146) to orotic acid by the mitochondrial enzyme dihydroorotate dehydrogenase. liberty.edu Subsequently, the bifunctional enzyme UMP synthase, which possesses both orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC) activities, catalyzes the conversion of orotic acid to UMP. liberty.eduresearchgate.netnih.gov Specifically, OPRT converts orotic acid to orotidine (B106555) monophosphate, which is then decarboxylated by OMPDC to form UMP. researchgate.net

Deficiencies in the enzymes involved in this pathway can lead to an accumulation of orotic acid, a condition known as orotic aciduria. researchgate.netyoutube.com This highlights the central role of orotic acid in the de novo synthesis of pyrimidines. The administration of orotic acid has been shown to increase the activity of enzymes involved in this pathway. nih.gov

It has been proposed that lithium orotate may have a specific affinity for tissues where the pentose (B10789219) phosphate (B84403) pathway and subsequent pyrimidine synthesis are highly active, such as in glial cells, vascular endothelium (particularly the blood-brain barrier), and neurons. nih.gov This suggests that the orotate component of the salt may facilitate the entry of lithium into these cells by being taken up into the pyrimidine synthesis pathway. researchgate.net

In addition to the de novo pathway, cells can also utilize the salvage pathway to produce pyrimidine nucleotides. This pathway is particularly active in certain tissues, such as the heart. researchgate.net The salvage pathway recycles pyrimidine bases and nucleosides from the breakdown of nucleic acids. Orotic acid can be taken up by cells like erythrocytes and hepatocytes and converted to uridine for use in this recycling pathway. nih.govresearchgate.net

Following its role in the de novo pathway, orotic acid is metabolized to UMP. ontosight.ai UMP can then be further phosphorylated to form uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which are essential for RNA synthesis. ontosight.ai UTP can also be converted to cytidine (B196190) triphosphate (CTP). researchgate.net The metabolic conversion of orotic acid is crucial for maintaining the necessary pools of these downstream pyrimidine nucleotides.

Defects in the enzymes that metabolize orotic acid, such as UMP synthase, lead to a buildup of orotic acid and a deficiency in downstream pyrimidines. researchgate.netnih.gov Supplementation with uridine can help bypass this metabolic block in individuals with hereditary orotic aciduria. msdmanuals.com

The balance between pyrimidine and purine (B94841) pools is essential for normal cellular function, including DNA and RNA synthesis. mhmedical.com Orotic acid plays a role in maintaining this balance. researchgate.net Studies have shown an interdependence between endogenous purine and pyrimidine metabolism. nih.gov

Dietary intake of both purine and pyrimidine nucleotides can influence the synthesis of pyrimidines. It has been observed that not only pyrimidine derivatives but also purine mononucleotides can reduce the excretion of orotic acid, suggesting a feedback regulation mechanism that likely acts on an early step of the de novo pyrimidine synthesis pathway. nih.gov Orotic acid may also influence purine metabolism, as evidenced by its uricosuric effect, leading to increased excretion of uric acid. nih.gov

Modulation of Cellular Signaling Cascades

Lithium, as a monovalent cation, can influence various cellular processes by affecting ion homeostasis. nih.gov Abnormalities in intracellular sodium and calcium levels have been associated with certain mood disorders. researchgate.net

Research suggests that lithium can normalize elevated intracellular sodium concentrations. nih.gov It is believed that lithium enters neurons, at least in part, through voltage-gated sodium channels and can displace intracellular sodium, thereby helping to re-establish the normal sodium electrochemical gradient. researchgate.net This effect may be more pronounced in hyperactive neurons. researchgate.net

The orotate component of lithium orotate is thought to potentially enhance the intracellular accumulation of lithium. nih.gov One hypothesis is that lithium orotate, being a neutral compound, can cross cell membranes more readily than the charged lithium ion from salts like lithium carbonate. researchgate.net Once inside the cell, the orotate may be incorporated into the pyrimidine synthesis pathway, releasing the lithium ion intracellularly. nih.gov This could lead to higher and more sustained brain concentrations of lithium compared to other lithium salts. wikipedia.org

Inhibition of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β)

Orotic acid lithium salt monohydrate, through its dissociation into lithium ions, is a potent inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a key enzyme implicated in a wide array of cellular processes, including mood regulation and neuroprotection. wikipedia.orgparsemus.org The inhibitory action of lithium on GSK-3β is multifaceted, involving both direct and indirect mechanisms. frontiersin.orgnih.gov

Directly, lithium competes with magnesium ions (Mg2+), which are essential cofactors for GSK-3β's enzymatic activity. researchgate.net By vying for the magnesium-binding site, lithium functionally inhibits the enzyme. researchgate.net Indirectly, lithium can enhance the inhibitory phosphorylation of GSK-3β at the Ser9 residue. nih.govresearchgate.net This is achieved through the activation of upstream signaling pathways, such as the Akt pathway, which in turn phosphorylates and inactivates GSK-3β. wikipedia.orgfrontiersin.org

Research suggests that lithium orotate may have distinct effects compared to other lithium salts. Studies hypothesize that lithium orotate selectively inhibits GSK-3β to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. core.ac.ukusask.ca This is contrasted with lithium chloride, which is thought to act more broadly on other pathways like the phosphatidylinositol cycle. core.ac.ukusask.ca The inhibition of GSK-3β by lithium is considered a critical mechanism for its neuroprotective effects, as the enzyme's overactivity is linked to neurodegenerative processes. news-medical.netsubstack.comnih.gov By suppressing GSK-3β, lithium can prevent apoptosis and promote cell longevity. wikipedia.orgnootropicsexpert.com

| Mechanism of GSK-3β Inhibition | Description | Key Findings |

|---|---|---|

| Direct Inhibition | Lithium ions directly compete with magnesium (Mg2+) ions, which are necessary for GSK-3β's kinase activity. researchgate.net | This competitive inhibition is a key part of how lithium reduces GSK-3β function. researchgate.net |

| Indirect Inhibition | Lithium promotes the phosphorylation of GSK-3β at its inhibitory site (Serine 9), often by activating the Akt signaling pathway. wikipedia.orgnih.gov | This mechanism contributes to the overall suppression of GSK-3β activity and is linked to lithium's therapeutic effects. frontiersin.org |

| Selective Action of Lithium Orotate | It is hypothesized that lithium orotate may more selectively target GSK-3β compared to other lithium salts. core.ac.ukusask.ca | This selectivity may enhance long-term potentiation (LTP) and contribute to cognitive benefits. core.ac.ukusask.ca |

Alteration of Glutamate (B1630785) Receptors (e.g., GluR3)

Lithium, the active component of orotic acid lithium salt monohydrate, modulates glutamatergic neurotransmission, in part by altering the function of glutamate receptors. orthomolecularproducts.comnih.gov Research has demonstrated that lithium can reduce glutamate-induced excitotoxicity, a process mediated by N-methyl-D-aspartate (NMDA) receptors. nootropicsexpert.comnih.gov This neuroprotective effect is achieved through the inhibition of NMDA receptor-mediated calcium influx. frontiersin.orgnih.gov

Studies have revealed subtype-specific effects of lithium on glutamate receptors. While it can decrease the currents of NMDA and kainate receptors, it has been shown to increase both inward and outward currents of α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors. nih.gov The most significant potentiation effect has been observed with the GluR3 subtype of AMPA receptors. nih.gov

Further investigation into the mechanism suggests that lithium enhances GluR3 responses by modulating the receptor's desensitization process. nih.govresearchgate.net Specifically, lithium appears to inhibit the rapid desensitization that is characteristic of the "flop" splice variant of the GluR3 receptor. nih.govresearchgate.net This effect is distinct from other modulators and is most pronounced at high agonist concentrations, suggesting a unique interaction with the receptor's gating mechanism. nih.gov

Enzymatic Regulation and Protein Binding Studies

The orotate component of orotic acid lithium salt monohydrate is a key intermediate in the de novo pyrimidine biosynthesis pathway. nih.gov This positions the compound to interact directly with the enzymatic machinery responsible for nucleotide synthesis.

Interactions with Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to produce orotic acid. nih.govnih.govnih.govnih.gov This reaction is the fourth and rate-limiting step in the pathway. nih.gov The product of this enzymatic reaction, orotic acid, is the very carrier molecule for lithium in lithium orotate. Therefore, the administration of orotic acid lithium salt monohydrate directly provides the product of the DHODH-catalyzed reaction, bypassing this enzymatic step. While inhibitors of DHODH are explored for therapeutic purposes, lithium orotate's role is not one of inhibition but rather of supplying the pathway's subsequent substrate. nih.govnih.gov

Modulation of UMP Synthase (UMPS) Activity)

Uridine 5'-monophosphate (UMP) synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine synthesis. nih.govresearchgate.net It contains two active sites: orotate phosphoribosyltransferase (OPRT) and orotidine 5'-monophosphate decarboxylase (ODC). researchgate.net The OPRT domain of UMPS utilizes orotic acid and 5-phosphoribosyl-1-pyrophosphate as substrates to form orotidine 5'-monophosphate (OMP). nih.govresearchgate.net The ODC domain then converts OMP into UMP. researchgate.net

By providing orotic acid, lithium orotate directly supplies the necessary substrate for the UMPS enzyme. nih.gov In conditions of UMPS deficiency, such as the genetic disorder hereditary orotic aciduria, the enzyme is structurally altered and unstable, leading to its rapid degradation. nih.govnih.gov The presence of its substrate can be crucial for the function of the residual enzyme. The interaction of orotic acid with UMPS is therefore fundamental to the synthesis of pyrimidines, which are essential for DNA, RNA, and glycoprotein (B1211001) synthesis.

| Enzyme | Function in Pyrimidine Synthesis | Interaction with Orotic Acid |

|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Catalyzes the conversion of dihydroorotate to orotic acid. nih.gov | Produces orotic acid. nih.gov |

| UMP Synthase (UMPS) | A bifunctional enzyme that converts orotic acid to UMP in two steps. nih.govresearchgate.net | Utilizes orotic acid as a direct substrate for its orotate phosphoribosyltransferase (OPRT) domain. researchgate.net |

Gene Expression Profiling and Transcriptomic Analysis in Response to Orotic Acid Lithium Salt Monohydrate

Lithium administration, including as lithium orotate, leads to significant alterations in gene expression. orthomolecularproducts.com Transcriptomic studies using microarray and RNA-sequencing technologies have identified numerous genes that are differentially regulated by lithium, shedding light on its complex molecular effects. nih.govnih.gov

In a study using a human neuronal cell line, chronic lithium treatment resulted in the differential regulation of 671 transcripts, with 347 being upregulated and 324 downregulated. nih.gov Among the most significantly affected genes, Peroxiredoxin 2 (PRDX2), an antioxidant enzyme, was the most upregulated, while tribbles homolog 3 (TRB3), a pro-apoptotic protein, was the most downregulated, suggesting a neuroprotective transcriptional response. nih.gov Global analysis of these regulated genes pointed to the mitogen-activated protein kinase (MAPK) pathway as being highly impacted. nih.gov

Studies in animal models have further elucidated these effects. In mice, lithium deficiency was found to cause transcriptome changes that overlap with those seen in Alzheimer's disease. neurosciencenews.com Conversely, treatment with lithium orotate in these models led to the downregulation of genes associated with neurodegeneration and the upregulation of genes related to learning and memory. the-scientist.com Whole blood transcriptome analysis in patients has also shown that lithium treatment is associated with widespread changes in gene expression, particularly in genes related to cell signaling and immune response pathways. nih.gov Furthermore, lithium has been shown to induce expression changes in genes associated with the apoptosis pathway. nih.gov

| Study Type | Key Findings on Gene Expression | Regulated Pathways/Genes |

|---|---|---|

| Human Neuronal Cell Line nih.gov | Identified 671 differentially regulated transcripts after chronic lithium exposure. | Upregulated: Peroxiredoxin 2 (PRDX2). Downregulated: Tribbles homolog 3 (TRB3). Pathways: MAPK signaling, Phosphoinositide metabolism. |

| Animal Models (Mice) neurosciencenews.comthe-scientist.com | Lithium orotate reversed pathological gene expression changes associated with neurodegeneration. | Upregulated: Genes related to learning and memory. Downregulated: Genes related to neurodegeneration. |

| Human Whole Blood Analysis nih.gov | Found 976 genes with altered expression linked to lithium treatment. | Pathways: Cell signaling, Immune response. |

| Lymphoblastoid Cell Lines nih.gov | Lithium induced changes in the expression of apoptosis-related genes specifically in cells from patients with bipolar disorder. | Pathways: Apoptosis. |

Preclinical and in Vitro Investigation of Biological Activities of Orotic Acid Lithium Salt Monohydrate

In Vitro Models for Studying Cellular Responses

The neurogenic potential of lithium has been a subject of significant investigation, with studies demonstrating its ability to stimulate the proliferation and differentiation of neural cells in animal models. nih.gov In the context of human cells, research has explored the effects of lithium on human hippocampal progenitor cells to understand its mechanistic contributions to brain structure and function. nih.gov

One study tested the chronic effects of both low and high doses of lithium on these progenitor cells. nih.gov The findings revealed that a high-dose lithium treatment led to an increased generation of neuroblasts, neurons, and glia. nih.gov This suggests that lithium can directly influence neurogenesis and gliogenesis in the human hippocampus. nih.gov The therapeutic actions of lithium may involve alterations in signaling pathways and gene expression within the central nervous system (CNS). nih.gov Research has identified that lithium's neuroprotective effects are associated with its ability to inhibit intracellular signaling kinases, protect against apoptosis, and promote cell proliferation, including neurogenesis. nih.gov

While these foundational studies often utilize common lithium salts like lithium chloride, the findings on the lithium ion's activity are considered relevant to understanding the potential of other lithium compounds. The neurogenic properties observed are hypothesized to be a key mechanism of action for lithium's therapeutic effects, potentially contributing to observed increases in hippocampal volume in patients undergoing chronic treatment. nih.gov

The influence of orotic acid lithium salt monohydrate on the synthesis of cellular machinery for protein production, such as ribosomes and polysomes, can be inferred from the biochemical role of its constituent parts. Orotic acid is a key precursor in the de novo biosynthesis pathway of pyrimidine (B1678525) nucleotides. nih.gov These nucleotides, specifically uridine (B1682114) and cytidine (B196190) triphosphates, are essential building blocks for ribonucleic acid (RNA).

Ribosomes, the cellular organelles responsible for protein synthesis, are complex structures composed of ribosomal RNA (rRNA) and ribosomal proteins. nih.govnih.gov The process of translation involves ribosomes moving along a messenger RNA (mRNA) template, often with multiple ribosomes translating the same mRNA simultaneously in a complex known as a polysome. nih.gov

Therefore, the availability of orotic acid can directly impact the cellular pool of pyrimidine nucleotides necessary for the transcription of both rRNA and mRNA. An adequate supply of these precursors is fundamental for the assembly of new ribosomes and the formation of polysomes, which are critical for maintaining and regulating protein synthesis. nih.gov While direct studies on the effect of orotic acid lithium salt monohydrate on ribosome synthesis are not prevalent, its role as a pyrimidine precursor suggests a potential mechanism by which it could support the cellular translational capacity.

The cellular uptake of orotic acid lithium salt monohydrate is proposed to occur via mechanisms distinct from those of inorganic lithium salts like lithium carbonate. researchgate.netbiorxiv.org One hypothesis suggests that because mineral orotates may have limited dissociation in biological fluids, they can exist as electrically neutral compounds. researchgate.net Given the structural similarity of orotic acid to non-charged pyrimidines, it is suggested that the intact lithium orotate (B1227488) molecule may utilize nucleotide transporters for passage across cell membranes. researchgate.net

Evidence supporting a unique transport pathway comes from a mouse model study where the effects of lithium orotate were completely blocked by a prior application of an inhibitor for the organic-anion transporting polypeptide 1A2 (OATP1A2). biorxiv.org The same inhibitor had no impact on the effects of lithium carbonate, indicating a fundamental difference in their transport mechanisms. biorxiv.org This suggests that lithium orotate's uptake is mediated by specific transporters like OATP1A2. biorxiv.org In contrast, other pathways for lithium ion uptake have been identified, such as cotransport with neutral amino acids via System A in certain cell types. nih.gov The distinct uptake mechanism of the orotate salt may contribute to its different pharmacokinetic profile. researchgate.netbiorxiv.org

The biological activity of orotic acid has been investigated in vitro, revealing differential effects on cell viability and proliferation depending on the cell type. In a study using human ovarian granulosa cells, orotic acid was found to reduce the viability and increase caspase-3/7 activity in a tumor-derived cell line (KGN), suggesting an induction of apoptosis. nih.gov Conversely, in normal human ovarian granulosa cells (HGrC1), orotic acid enhanced proliferation and mitochondrial activity without activating apoptosis. nih.gov This indicates that the orotate moiety may exert distinct, context-dependent effects on cellular health and growth.

The lithium ion itself is widely recognized for its neuroprotective properties. nih.gov Accumulating evidence from various laboratory studies supports the view that lithium protects against diverse forms of cellular insults. nih.gov It has been shown to promote the survival of neurons and stimulate the proliferation of newborn cells in the hippocampus of animal models. nih.govplos.org The mechanisms underlying these effects are linked to the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) and the activation of neurotrophic pathways. nih.govplos.org The combination of these activities suggests that orotic acid lithium salt monohydrate could influence cellular responses through the distinct actions of both its orotate and lithium components.

Animal Models for Mechanistic Exploration

Animal studies have been conducted to compare the brain accumulation of lithium following the administration of lithium orotate versus lithium carbonate. These investigations consistently demonstrate that lithium orotate leads to higher concentrations of lithium in the brain relative to lithium carbonate. nih.govbiorxiv.org

In one study using rats, brain and serum lithium concentrations were measured after intraperitoneal injections. nih.gov Eight hours post-injection, lithium levels in both the brain and serum were significantly greater in the rats treated with lithium orotate compared to those given lithium carbonate. nih.gov Notably, 24 hours after injection, the brain lithium concentration in the lithium orotate group was approximately three times greater than that in the lithium carbonate group. nih.gov

Another study in a mouse model of mania also contrasted brain lithium levels after administration of the two salts. The results showed that both compounds increased brain lithium relative to control animals. biorxiv.org However, at equivalent or higher doses (≥10 mg/kg), the mice treated with lithium orotate displayed significantly higher brain lithium levels than those treated with lithium carbonate. biorxiv.org These findings suggest that the orotate salt facilitates greater penetration of lithium into the brain. nih.govbiorxiv.orgmecenemarket.com

Interactive Table: Comparative Brain Lithium Concentrations

The table below summarizes findings from a study in rats, illustrating the differential accumulation of lithium in the brain 24 hours after a single intraperitoneal injection of either Lithium Orotate or Lithium Carbonate.

| Compound Administered | Brain Lithium Concentration (24h post-injection) | Fold Difference vs. Lithium Carbonate |

| Lithium Carbonate | Baseline Level (approx. 1x) | 1.0x |

| Lithium Orotate | Approximately 3 times greater than Lithium Carbonate | ~3.0x |

Data synthesized from findings reported in Smith and Renshaw (1975). The values represent the relative increase observed.

Behavioral Models for Investigating Neurobiological Pathways (e.g., Amphetamine-Induced Hyperlocomotion in Mice)

The amphetamine-induced hyperlocomotion (AIH) model in mice is a well-established behavioral paradigm used to screen mood-stabilizing agents. biorxiv.org This model captures certain manic elements, and the hyperactivity induced by amphetamine is sensitive to a dose-dependent blockade by lithium compounds. researchgate.netusask.ca Preclinical studies have utilized this model to investigate the potency and efficacy of lithium orotate compared to other lithium salts, such as lithium carbonate.

Research in both male and female C57BL/6 mice has shown that lithium orotate is significantly more potent and effective than lithium carbonate in attenuating AIH. researchgate.netusask.ca In these studies, amphetamine administration consistently produces a quantifiable state of hyperlocomotion. biorxiv.org The ability of a lithium compound to reduce this hyperactivity serves as a measure of its potential efficacy.

Findings indicate that lithium orotate can achieve a near-complete blockade of AIH at substantially lower concentrations than lithium carbonate. usask.canih.gov For instance, a near-complete blockade was observed with lithium orotate at concentrations of 1.5 mg/kg in both male and female mice. usask.ca In contrast, lithium carbonate only induced a partial block of AIH at much higher doses, specifically 15 mg/kg in males and 20 mg/kg in females. usask.canih.gov These results suggest a marked difference in the potency between the two compounds within this specific behavioral model. researchgate.net The distinct effects are thought to be related to differences in transport and compartmentalization between the lithium salts. nih.gov

Exploration of Cardioprotective Mechanisms in Animal Models (Orotic Acid effects)

Orotic acid has been shown to improve the function of hearts subjected to global ischemia, particularly in the context of a recent myocardial infarction. nih.govscilit.com The mechanism for this cardioprotective effect appears to be linked to myocardial energy supply and nucleotide metabolism. nih.gov Studies in animal models, specifically rats, have been conducted to elucidate these pathways. nih.gov

The administration of orotic acid leads to an increase in pyrimidine metabolites, which are crucial precursors for nucleotide synthesis. nih.gov Research shows that orotic acid administration increases hepatic uridine and cytidine, which then elevates the plasma levels of these nucleosides. nih.govnih.gov This increased availability of pyrimidine precursors is thought to support the stressed myocardium. nih.gov

In animal models of myocardial infarction, treatment with orotic acid was found to prevent the depletion of adenine (B156593) nucleotides (AN) in the surviving heart muscle. nih.govnih.gov Pre-ischemic levels of ATP and total adenine nucleotides (TAN) were significantly reduced in the myocardium of infarcted hearts compared to non-infarcted hearts. nih.govnih.gov Orotic acid treatment successfully prevented these reductions, maintaining higher energy reserves in the cardiac tissue before an ischemic event. nih.govnih.gov Consequently, in infarcted hearts treated with orotic acid, the recovery of cardiac work after global ischemia was significantly improved. nih.gov This beneficial effect was not observed in normal, non-infarcted hearts, suggesting that orotic acid's cardioprotective action is most prominent in an energy-depleted state. nih.gov

Antioxidant Effects in Non-Enzyme Induced Lipid Peroxidation Models (for Orotic Acid complexes)

The antioxidant potential of orotic acid complexes has been investigated in in vitro models of non-enzyme-induced lipid peroxidation. oatext.com This process involves the oxidative degradation of lipids, which can be initiated by factors like reactive oxygen species, leading to cellular damage. mdpi.com A common model uses isolated rat liver microsomes, which are fragments of the endoplasmic reticulum that serve as a lipid membrane model, with lipid peroxidation induced by agents such as an iron/ascorbate (Fe²⁺/AA) system. oatext.com The level of malondialdehyde (MDA), a marker for lipid peroxidation, is measured to quantify the extent of lipid damage. oatext.com

In one such study, the antioxidant activity of an indium(III) complex of orotic acid (InOA) was compared to that of orotic acid (HOA) and its sodium salt (NaOA). oatext.com When microsomes were incubated with the Fe²⁺/AA toxic agent, the amount of MDA increased significantly by 191% compared to the control group (non-treated microsomes). oatext.com

The investigation revealed that pre-treatment with the InOA complex at a concentration of 100 μM significantly reduced the induced lipid damage by 64% compared to the group treated only with the toxic agent. oatext.com In contrast, neither orotic acid (HOA) nor its sodium salt (NaOA) demonstrated any significant antioxidant activity in this specific non-enzyme-induced toxicity model. oatext.com This suggests that the antioxidant effect observed is attributable to the metal complex of orotic acid rather than the orotic acid molecule itself, with the presence of the indium(III) ion being a key factor in this activity. oatext.com

Advanced Analytical and Computational Methodologies in Orotic Acid Lithium Salt Monohydrate Research

Chromatographic and Electrophoretic Techniques for Quantification in Biological Matrices for Research

Accurate quantification of orotic acid in biological matrices is crucial for metabolic studies. High-performance liquid chromatography (HPLC) coupled with various detectors has been a common method, but for enhanced sensitivity and specificity, more advanced techniques are employed. cds-bsx.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the rapid and accurate determination of orotic acid in biological samples such as urine, plasma, and dried blood spots. unifi.itresearchgate.netresearchgate.netnih.gov This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte in complex matrices with minimal sample preparation. unifi.it

The methodology typically involves a simple dilution of the biological sample, followed by injection into the LC-MS/MS system. unifi.it Chromatographic separation is often achieved using columns like C8 or through hydrophilic interaction liquid chromatography (HILIC). researchgate.net The analysis is performed in selected reaction monitoring (SRM) mode, where a specific precursor ion of orotic acid (e.g., m/z 155 [M-H]⁻) is selected and fragmented to produce a characteristic product ion (e.g., m/z 111). unifi.it This transition is highly specific to orotic acid, minimizing interference from other compounds in the matrix. unifi.it

The robustness and speed of LC-MS/MS methods, with analysis times often under five minutes, make them suitable for high-throughput screening. unifi.itnih.gov The use of stable isotope-labeled internal standards, such as [1,3-¹⁵N₂]-orotic acid, further enhances the accuracy and precision of quantification. researchgate.net

| Parameter | Description | Example Value/Range | Source |

|---|---|---|---|

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact orotic acid molecule selected for fragmentation. | 155 [M-H]⁻ | unifi.it |

| Product Ion (m/z) | The mass-to-charge ratio of a specific fragment of the orotic acid molecule used for quantification. | 111 | unifi.it |

| Retention Time | The time it takes for orotic acid to pass through the chromatography column. | 3.9 min | unifi.it |

| Analysis Time | The total time for a single sample analysis. | < 4.5 min | unifi.it |

| Limit of Detection (Urine) | The lowest concentration of orotic acid that can be reliably detected. | 0.15 µmol/L | unifi.it |

Mass Spectrometry-Based Approaches for Proteomic and Metabolomic Profiling

Mass spectrometry (MS)-based proteomics and metabolomics are powerful techniques for investigating the biological effects of lithium salts, including lithium orotate (B1227488). patsnap.compatsnap.com These approaches allow for a comprehensive analysis of changes in protein and metabolite expression in response to treatment, providing insights into the molecular mechanisms of action. patsnap.compatsnap.com

In proteomics, techniques such as differential 2D gel electrophoresis combined with mass spectrometry can identify proteins with altered abundance in response to lithium. pnas.org This involves separating proteins from treated and untreated samples on a gel, identifying spots with different intensities, and then excising these spots for protein identification by mass spectrometry. pnas.org More advanced, gel-free techniques utilize high-resolution mass spectrometry and sophisticated bioinformatics tools to identify and quantify thousands of proteins, offering a global view of the proteome. patsnap.com These studies can reveal changes in protein expression, post-translational modifications, and protein-protein interactions induced by lithium orotate. patsnap.com

Metabolomic studies, often integrated with proteomics, can reveal time-dependent changes in metabolic pathways. nih.gov For instance, research on antidepressants that modulate neurotransmission has shown significant alterations in hippocampal energy metabolism, including changes in glycolytic and Krebs cycle metabolite levels. nih.gov Such integrated "omics" approaches provide a more complete picture of the cellular response to a compound. mdpi.com

| Application | Methodology | Key Findings/Goals | Source |

|---|---|---|---|

| Identification of Protein Expression Changes | Differential 2D Gel Electrophoresis with MS | Identifies specific proteins with altered abundance in response to lithium treatment. | pnas.org |

| Comprehensive Proteomic Analysis | High-Resolution Mass Spectrometry with Bioinformatics | Detects subtle alterations in protein expression, post-translational modifications, and signaling pathways. | patsnap.com |

| Metabolomic Profiling | Mass Spectrometry-based Metabolomics | Reveals time-dependent changes in metabolic pathways and identifies altered metabolite levels. | nih.gov |

| Integrated "Omics" | Combined Proteomic and Metabolomic Analyses | Provides a holistic view of cellular responses by linking changes in the proteome and metabolome. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies (beyond basic characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and intermolecular interactions of orotic acid lithium salt monohydrate in the solid state. rsc.org Beyond basic characterization, advanced solid-state NMR techniques, particularly when combined with computational methods, provide a deeper understanding of the molecular arrangement and the role of water molecules in the crystal lattice. rsc.orgrsc.org

A combined approach using solid-state NMR, with a focus on ¹H magic angle spinning (MAS) NMR experiments, and first-principles DFT GIPAW (gauge-including projector augmented wave) calculations, has been successfully applied to study lithium orotate monohydrate. rsc.org This "NMR crystallography" approach allows for the detailed characterization of important interactions and structure-determining factors. rsc.org For instance, it has been demonstrated that the water molecule is tightly incorporated into the structure of lithium orotate monohydrate. researchgate.net

Furthermore, NMR can be used to study the interactions of lithium ions in biological systems, such as human red blood cells. grantome.com These studies can provide insights into the binding and transport properties of the Li⁺ ion, helping to understand its biological action at a molecular level. grantome.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of orotic acid lithium salt monohydrate, offering insights that complement experimental data. researchgate.net

Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Projector Augmented Wave (GIPAW) method, are instrumental in understanding the NMR spectra of solid materials like lithium orotate monohydrate. rsc.orgwarwick.ac.uk The GIPAW method allows for the calculation of NMR parameters for periodic solids, enabling a direct comparison between calculated and experimental chemical shifts. researchgate.netwarwick.ac.uk

This combined experimental and computational approach has been used to assign and understand the structure of lithium orotate monohydrate in detail. researchgate.net By comparing the calculated chemical shifts for the full crystal structure with those of isolated fragments, the effect of intermolecular interactions, including the presence of the lithium ion, on the chemical shifts of different nuclei can be quantified. researchgate.net For example, calculations have shown that the presence of the lithium ion affects all ¹³C chemical shifts to varying degrees, with the aromatic CH being the most affected. researchgate.net

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is of significant interest in materials science. nih.gov Computational methods that calculate the crystal energy landscape can predict the thermodynamically feasible crystal structures of a molecule. nih.govnih.gov These calculations help in understanding and rationalizing the observed polymorphs of a compound. nih.gov

For orotic acid, crystal energy landscape calculations have been used to study its crystal forms. researchgate.net These calculations can reveal various possible packing arrangements with similar lattice energies, providing models for understanding phenomena such as stacking faults and the intergrowth of different layers in the anhydrous form. researchgate.net By contrasting the computed crystal energy landscape with experimentally determined structures, a deeper understanding of the factors controlling crystallization and polymorphism can be achieved. nih.gov

Molecular Dynamics Simulations of Compound-Target Complexes (Implied from mechanism studies)

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of Orotic acid lithium salt monohydrate, while specific MD simulation studies on its direct interaction with enzyme targets are not extensively detailed in publicly available literature, the approach can be implied from its known mechanisms of action. The primary targets of the lithium ion are enzymes like Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Inositol (B14025) Monophosphatase (IMPase), where it competes with magnesium ions (Mg²⁺). nih.gov

MD simulations would serve to elucidate the dynamic behavior of the lithium orotate complex within the active site of these enzymes. Such simulations could model the displacement of the essential Mg²⁺ cofactor by the Li⁺ ion, providing an atomic-level understanding of the competitive inhibition mechanism. nih.gov The simulation would track the trajectories, velocities, and forces of every atom in the system, including the protein, the lithium and orotate ions, water molecules, and the native cofactor.

Key research objectives for such a simulation would include:

Binding Stability: Assessing the stability of the lithium ion within the enzyme's catalytic site compared to the magnesium ion.

Conformational Changes: Observing any changes in the protein's three-dimensional structure upon the binding of lithium, which could affect its enzymatic activity.

Solvation Effects: Understanding the role of the water molecule in the monohydrate form and surrounding solvent molecules in mediating the interaction between the lithium ion and the amino acid residues of the active site.

Free Energy Calculations: Calculating the binding free energy to quantify the affinity of lithium versus magnesium for the target enzyme, thereby validating the inhibition mechanism.

A typical MD simulation protocol for studying the Li⁺-GSK-3β complex would involve several stages, starting from system preparation to production runs and data analysis.

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of Li⁺ in the GSK-3β Active Site

| Parameter | Value/Description |

|---|---|

| System Setup | |

| Protein Structure | Crystal structure of human GSK-3β (e.g., PDB ID: 1Q5K) |

| Ligand | Lithium ion (Li⁺) placed in the Mg²⁺ binding site |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| Box Type | Triclinic or Cubic |

| Simulation Protocol | |

| Minimization | 10,000 steps (Steepest Descent and Conjugate Gradient) |

| Equilibration (NVT) | 1 ns at 300 K using a Berendsen thermostat |

| Equilibration (NPT) | 5 ns at 300 K and 1 bar using a Parrinello-Rahman barostat |

| Production Run | 500 ns |

| Analysis | |

| Trajectory Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF) |

| Interaction Analysis | Radial Distribution Functions, Hydrogen Bond Analysis |

These simulations would provide a dynamic picture that complements static methods like X-ray crystallography, offering insights into the flexibility of the enzyme-ligand complex and the kinetic aspects of the binding and inhibition process.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding mode and affinity of a ligand to its target. For Orotic acid lithium salt monohydrate, docking studies would focus on placing the lithium ion and, potentially, the orotate molecule within the active sites of its known targets, such as GSK-3β and IMPase, to understand the specifics of their interaction.

The primary mechanism of lithium's action is the inhibition of these enzymes through the displacement of the Mg²⁺ cofactor at their catalytic sites. nih.gov Molecular docking can be used to model this process and predict the key interactions that stabilize the lithium ion in the active site. Docking algorithms would sample a large number of possible conformations and orientations of the ligand within the protein's binding pocket and score them based on a force field to identify the most favorable binding mode.

Predicted interactions from docking studies would likely highlight:

Coordination Geometry: The precise geometry of the lithium ion coordinated by oxygen atoms from specific amino acid residues (e.g., Aspartate, Glutamate) and water molecules in the active site.

Key Residues: Identification of the critical amino acid residues that form the binding pocket and directly interact with the lithium ion.

Binding Affinity: A calculated docking score or estimated binding energy that quantifies the strength of the interaction, allowing for a comparison with the native magnesium ion.

Table 2: Predicted Ligand-Protein Interactions for Li⁺ in the GSK-3β Active Site (Hypothetical Docking Results)

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Asp181 | Ionic / Coordination | 2.1 |

| Asn64 | Coordination (via carbonyl O) | 2.3 |

| Asp200 | Ionic / Coordination | 2.2 |

| Val70 | van der Waals | 3.8 |

| Water Molecule 1 | Coordination | 2.0 |

These predictions provide a static, energetically favorable snapshot of the compound-target complex. The results from molecular docking are foundational for further, more computationally intensive studies like the molecular dynamics simulations described previously. By providing a plausible starting structure for the complex, docking accelerates the exploration of its dynamic behavior. Together, these computational methodologies offer a detailed, multi-faceted view of the molecular mechanisms underlying the activity of Orotic acid lithium salt monohydrate.

Interactions of Orotic Acid Lithium Salt Monohydrate with Other Biochemicals and Pharmacological Agents in Research Contexts

Synergistic or Antagonistic Effects with Known Biochemical Pathways

The interaction of orotic acid lithium salt monohydrate with biochemical pathways is primarily understood through the individual and combined actions of its constituent parts: the lithium ion and orotic acid. Research suggests that lithium orotate (B1227488) may modulate key signaling pathways implicated in neuropsychiatric conditions, with some effects potentially differing from other lithium salts due to the presence of the orotate carrier.

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, a fundamental process for the creation of DNA and RNA. nih.govnih.govliberty.edu The orotate moiety of the salt can be taken up by cells and enter this pathway. nih.gov It has been proposed that the orotate carrier may facilitate the transport of lithium across biological membranes, potentially leading to different intracellular concentrations and effects compared to other lithium salts like lithium carbonate. nih.gov

The lithium ion is a well-established inhibitor of two major signaling pathways:

Glycogen (B147801) Synthase Kinase-3 (GSK-3): Lithium directly and indirectly inhibits GSK-3β, a key enzyme in numerous cellular processes, including mood regulation. wikipedia.orgnih.govnih.govfrontiersin.org This inhibition is a central hypothesis for its therapeutic effects. nih.govnih.gov Some research suggests that lithium orotate selectively inhibits GSK3β. core.ac.ukusask.ca

Phosphoinositol (PI) Cycle: Lithium inhibits inositol (B14025) monophosphatase (IMPase), an enzyme in the PI cycle, leading to a depletion of myo-inositol. nih.govnih.gov This "inositol depletion" hypothesis is another proposed mechanism for lithium's mood-stabilizing effects. nih.gov

A study comparing lithium chloride and lithium orotate on synaptic plasticity hypothesized that due to different transport mechanisms, lithium orotate may selectively inhibit GSK3β, while lithium chloride acts more on the phosphatidylinositol cycle. core.ac.ukusask.ca This suggests a potential for differential, rather than universally synergistic or antagonistic, effects on these interconnected pathways depending on the lithium salt form. The orotate component, by participating in pyrimidine synthesis, could also have downstream effects on cellular metabolism and function that might interact with the pathways modulated by lithium. researchgate.net

| Pathway | Component | Effect | Potential Interaction |

| Pyrimidine Biosynthesis | Orotic Acid | Intermediate | May influence nucleotide pools and related cellular processes. |

| GSK-3 Signaling | Lithium | Inhibition | A primary mechanism of action for lithium's effects. Lithium orotate may offer selective inhibition. core.ac.ukusask.ca |

| Phosphoinositol Cycle | Lithium | Inhibition (of IMPase) | Leads to inositol depletion. Effects may differ between lithium salts. core.ac.ukusask.ca |

Modulatory Effects on Enzyme Activity (e.g., Drug Metabolism Enzymes in In Vitro Systems)

The primary enzymatic targets of the lithium component in orotic acid lithium salt monohydrate are glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase). nih.govnih.gov

GSK-3 Inhibition: Lithium inhibits GSK-3 through multiple mechanisms. It can directly compete with magnesium (Mg²⁺), a necessary cofactor for the enzyme's activity. nih.govfrontiersin.org Additionally, lithium can indirectly inhibit GSK-3 by increasing the inhibitory serine phosphorylation of the enzyme. nih.govfrontiersin.org

IMPase Inhibition: Lithium's inhibition of IMPase is also a key action. nih.gov This leads to the accumulation of inositol monophosphates and a reduction in free myo-inositol, impacting signaling pathways that rely on this cycle. nih.govresearchgate.net The inhibition of IMPase by lithium can induce autophagy, a cellular process for degrading and recycling cellular components, independently of the mTOR pathway. nih.govresearchgate.net

Regarding drug metabolism enzymes, specific research on orotic acid lithium salt monohydrate is limited. However, studies on other forms of lithium, such as lithium carbonate, have shown effects on hepatic enzymes. For instance, one study in protein-deficient rats found that lithium carbonate treatment led to a significant inhibition of cytochrome P450 and cytochrome b5 levels. nih.gov In contrast, lithium is generally not considered to be metabolized by the cytochrome P450 system and is primarily excreted by the kidneys. researchgate.net There is a lack of specific in vitro studies detailing the modulatory effects of orotic acid lithium salt monohydrate on drug metabolism enzymes like the cytochrome P450 family.

| Enzyme | Action by Lithium | Mechanism |

| Glycogen Synthase Kinase-3 (GSK-3) | Inhibition | Direct competition with Mg²⁺; Indirectly via increased serine phosphorylation. nih.govfrontiersin.org |

| Inositol Monophosphatase (IMPase) | Inhibition | Leads to depletion of free myo-inositol. nih.govresearchgate.net |

| Cytochrome P450 (from Lithium Carbonate study) | Inhibition (in specific conditions) | Observed in protein-deficient rats; not a primary metabolic pathway for lithium. nih.gov |

Co-administration Studies in Animal Models for Mechanistic Insights (e.g., with amphetamine)

Co-administration studies in animal models, particularly using amphetamine-induced hyperlocomotion (AIH) as a model for mania, have provided significant mechanistic insights into the action of lithium orotate.

A key study compared the efficacy and potency of lithium orotate (LiOr) with lithium carbonate (LiCO) in a mouse model of AIH. nih.govresearchgate.netbiorxiv.org The findings demonstrated that LiOr was significantly more potent and effective at blocking amphetamine-induced hyperactivity. nih.govresearchgate.netbiorxiv.org

Key Research Findings:

Potency and Efficacy: LiOr produced a near-complete blockade of AIH at a much lower concentration (1.5 mg/kg) compared to LiCO, which only induced a partial block at higher doses (15 mg/kg in males and 20 mg/kg in females). nih.govbiorxiv.orgbiorxiv.org

Mechanism of Transport: The superior effect of LiOr was hypothesized to be due to differences in transport into the central nervous system. The study showed that inhibiting organic anion transporters blocked the effects of LiOr on AIH, while the effects of LiCO were unaffected, confirming different transport and compartmentalization mechanisms. nih.govbiorxiv.org

Brain Lithium Levels: LiOr-treated mice displayed higher brain lithium levels than those treated with LiCO at equivalent higher doses. biorxiv.org This supports the hypothesis that the orotate carrier enhances lithium's entry into the brain. nih.gov

Inflammatory Pathways: Other research on lithium and amphetamine has shown that lithium can attenuate AMP-induced behaviors by modulating proinflammatory pathways, such as inhibiting the interaction between cyclooxygenase-2 (COX-2) and indoleamine-2,3-dioxygenase (IDO)-1 in the prefrontal cortex. nih.gov

Oxidative Stress: Studies with lithium and valproate have shown they can protect against amphetamine-induced oxidative stress, further supporting the neuroprotective effects of lithium in models of mania.

These studies collectively suggest that the orotate component of lithium orotate monohydrate plays a crucial role in its pharmacokinetics, leading to enhanced brain bioavailability and greater potency in animal models of mania compared to other lithium salts. nih.govbiorxiv.org

| Parameter | Lithium Orotate (LiOr) | Lithium Carbonate (LiCO) |

| Minimal Effective Concentration (AIH model) | 1.5 mg/kg (near-complete blockade) | 15-20 mg/kg (partial blockade) |

| Transport Mechanism | Utilizes organic anion transporters | Independent of organic anion transporters |

| Brain Lithium Levels | Higher concentrations achieved | Lower concentrations achieved |

| Tolerability | Did not elicit polydipsia or elevate serum creatinine/TSH in the study | Elicited polydipsia and elevated serum creatinine/TSH in the study |

Data sourced from a comparative study in a mouse model of amphetamine-induced hyperlocomotion. nih.govbiorxiv.orgbiorxiv.org

Coordination Chemistry: Orotic Acid as a Multidentate Ligand for Metal Complexes

Orotic acid is a highly versatile molecule in coordination chemistry, acting as a multidentate ligand capable of binding to metal ions through several different atoms. ijesi.org This property is central to the structure and function of its metal salts, including lithium orotate monohydrate.

The orotic acid molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring, the two carbonyl oxygen atoms, and the oxygen atoms of the carboxylate group. ijesi.org The specific coordination mode depends on factors such as pH and the nature of the metal ion. ijesi.org

Coordination Sites: In neutral or slightly acidic conditions, metal ions often coordinate through the carboxylate group. Bidentate binding, involving the N1 nitrogen atom and the adjacent carboxylate group to form a stable chelate ring, is also common. ijesi.org

Metal Complexes: Orotic acid forms stable complexes with a wide range of metal ions, including transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) and alkali metals like lithium. ijesi.orgwikipedia.orgresearchgate.net These complexes have been investigated for various potential applications. nih.govresearchgate.net

Structure of Lithium Orotate Monohydrate: The crystal structure of lithium orotate monohydrate has been characterized. In this complex, the lithium ion is in a tetrahedral environment. It is coordinated to oxygen atoms from three different orotate anions (one from a carboxylate group and two from uracil (B121893) carbonyl groups) and one water molecule. researchgate.net This arrangement results in a layered structure where the layers are interlinked by both the lithium ions and the water molecules. rsc.org

The ability of orotic acid to form these stable, structured complexes is fundamental to its role as a "mineral carrier," potentially influencing the bioavailability and distribution of the associated metal ion. researchgate.net

| Property | Description |

| Ligand Type | Multidentate |

| Potential Coordination Sites | Carboxylate oxygens, pyrimidine nitrogens, carbonyl oxygens |

| Common Binding Mode | Bidentate chelation via N1 and carboxylate group |

| Lithium Orotate Monohydrate Structure | Layered structure with tetrahedrally coordinated Li⁺ |

| Lithium Coordination | Bound to oxygen atoms from three orotate anions and one water molecule |

Future Directions and Emerging Research Avenues for Orotic Acid Lithium Salt Monohydrate

Exploration of Novel Molecular Targets and Binding Sites